(2R)-1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Description
Overview of Beta-Adrenergic Receptor Antagonists in Pharmacological Research
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that competitively inhibit the effects of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, at beta-adrenergic receptors. wikipedia.org These receptors are part of the sympathetic nervous system, which is responsible for the "fight-or-flight" response. wikipedia.org There are three main subtypes of beta-receptors: β1, β2, and β3. revespcardiol.org
β1-receptors are predominantly located in the heart and kidneys. revespcardiol.org Their stimulation leads to an increase in heart rate, contractility, and conduction velocity. wikipedia.org In the kidneys, β1-receptor activation promotes the release of renin, a hormone involved in blood pressure regulation. wikipedia.org β2-receptors are found in various tissues, including the smooth muscle of the bronchioles, blood vessels, and the liver, where they mediate smooth muscle relaxation and glycogenolysis. wikipedia.org β3-receptors are primarily involved in lipolysis in fat cells. wikipedia.org
By blocking these receptors, beta-blockers can produce a wide range of physiological effects. jove.com They are widely used in the management of cardiovascular disorders such as hypertension (high blood pressure), angina pectoris (chest pain), and cardiac arrhythmias (irregular heartbeats). nih.gov The therapeutic effects of beta-blockers in these conditions are largely attributed to their ability to reduce heart rate, decrease the force of cardiac contraction, and lower blood pressure. jove.com Beta-blockers are categorized as non-selective, which block both β1- and β2-receptors, or cardioselective, which primarily block β1-receptors at therapeutic doses. wikipedia.orgnih.gov Some beta-blockers also possess additional properties, such as intrinsic sympathomimetic activity (ISA), where they can cause a low level of receptor stimulation while blocking the effects of more potent endogenous catecholamines. cvpharmacology.com
Historical Context of Indenolol (B1671870) Hydrochloride Discovery and Early Development
The development of beta-blockers began in the 1950s with the discovery of dichloroisoproterenol (B1670464) (DCI), the first compound shown to antagonize the effects of sympathomimetic amines at beta-receptors. wikipedia.org This led to the synthesis of pronethalol in 1962 and subsequently propranolol (B1214883) in 1964, the first clinically successful beta-blocker. wikipedia.org
Indenolol was first prepared and its β-blocking and cardiovascular properties were described in the early 1970s. drugfuture.com It was developed by Yamanouchi Pharmaceutical Co. drugfuture.com Research in the 1980s further investigated its potential as an antihypertensive agent. wikipedia.orgepa.gov Indenolol is a non-selective beta-adrenergic blocker. drugfuture.comdrugfuture.com It is described as a tautomeric mixture of 1-(inden-7-yloxy)-3-isopropylaminopropan-2-ol hydrochloride and 1-(inden-4-yloxy)-3-isopropylaminopropan-2-ol hydrochloride, typically in a 2:1 ratio. drugfuture.comdrugfuture.com
Rationale for Continued Academic Investigation of Indenolol Hydrochloride
Despite not being as widely marketed as other beta-blockers, indenolol hydrochloride continues to be a subject of academic and research interest. patsnap.com One reason for this is its unique pharmacological profile. Studies have suggested that indenolol possesses intrinsic sympathomimetic activity (ISA), which may translate to certain clinical advantages. nih.gov Specifically, this property might lead to a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA. nih.gov
Furthermore, research has indicated that indenolol's antihypertensive effect may be primarily due to a reduction in total peripheral resistance, which differs from the mechanism of some other beta-blockers. nih.gov This distinct mechanism of action warrants further investigation to understand its full therapeutic potential and to identify specific patient populations who might benefit most from its use. patsnap.comnih.gov For instance, a study on hypertensive patients with chronic bronchial asthma suggested that indenolol had a satisfactory antihypertensive effect without causing significant bronchoconstriction, a common concern with non-selective beta-blockers. nih.gov Continued research aims to further elucidate its efficacy, and potential applications in various cardiovascular conditions. patsnap.com
Properties
CAS No. |
81789-85-7 |
|---|---|
Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
(2R)-1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15;/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3;1H/t13-;/m1./s1 |
InChI Key |
LQUALIUFEGJTKA-BTQNPOSSSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC2)O.Cl |
Related CAS |
60607-68-3 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies for Indenolol Hydrochloride
Historical Development of Indenolol (B1671870) Hydrochloride Synthesis
The initial preparation of indenolol was first described in the early 1970s. drugfuture.com These early methods produced indenolol as a racemic mixture, which was later identified to be a tautomeric mixture of the 7- and 4-indenyloxy isomers, typically in a 2:1 ratio. drugfuture.comdrugfuture.com The synthesis involved the reaction of the corresponding indenol with epichlorohydrin, followed by reaction with isopropylamine. Subsequent research focused on the unambiguous synthesis of the individual 4- and 7-indenyloxy isomers to better understand their distinct properties. drugfuture.com
Over the years, the development of chromatographic techniques, particularly high-performance liquid chromatography (HPLC), has been instrumental in the analysis and separation of indenolol's isomers. nih.govresearchgate.net The use of chiral stationary phases (CSPs) has become a key strategy in resolving the enantiomers of β-blockers like indenolol. nih.govmdpi.com
Enantioselective and Stereospecific Synthetic Routes for Indenolol Hydrochloride Isomers
The development of enantioselective and stereospecific synthetic routes is crucial for isolating the most therapeutically active isomer of a chiral drug, as different enantiomers can have different pharmacological effects. nih.gov For β-blockers, the desired therapeutic activity often resides predominantly in one enantiomer. nih.govmdpi.com
Tautomeric Considerations and Isomer Separation in Indenolol Hydrochloride Synthesis
A significant challenge in the synthesis of indenolol hydrochloride is the inherent tautomerism, resulting in a mixture of the 4-indenyloxy and 7-indenyloxy positional isomers. drugfuture.comtandfonline.com Each of these positional isomers also exists as a pair of enantiomers, leading to a total of four stereoisomers. tandfonline.com
The separation of these isomers is a complex task. researchgate.net High-performance liquid chromatography (HPLC) has proven to be an effective method for the direct separation of all four enantiomers of indenolol. tandfonline.com This is often achieved using a cellulose-based chiral stationary phase, such as cellulose (B213188) tris(3,5-dimethylphenyl carbamate), which allows for the resolution of the racemic mixture. tandfonline.com Gradient elution methods are typically necessary to achieve a complete separation of all isomers. tandfonline.com The ability to separate these isomers is critical for determining the optical purity and the specific ratio of the positional isomers in a given synthetic batch. tandfonline.com
Tautomerism is a phenomenon where a compound exists as a mixture of two or more structurally distinct isomers that are in rapid equilibrium. nih.govfrontiersin.org In the case of indenolol, this involves the migration of a proton and the shifting of double bonds within the indene (B144670) ring system, leading to the 4- and 7-indenyloxy forms. tandfonline.com The relative stability of these tautomers can be influenced by the solvent and other reaction conditions. nih.gov
Advanced Synthetic Strategies for Isomeric Purity of Indenolol Hydrochloride
Achieving high isomeric purity is a primary goal in the synthesis of chiral pharmaceuticals. For β-blockers like indenolol, two main strategies are employed: asymmetric synthesis and chiral separation of racemates. mdpi.com
Asymmetric Synthesis: This approach aims to directly produce a single, desired enantiomer, theoretically offering a higher yield (up to 100%) compared to the maximum 50% yield for the separation of a racemate. mdpi.com While potentially more efficient in terms of yield, developing a suitable asymmetric synthesis can be complex and challenging. mdpi.com
Chiral Separation: This involves the resolution of a racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and mature technique for this purpose. nih.govresearchgate.net Various types of CSPs have been developed, including those based on polysaccharides, proteins, and synthetic polymers, each with different chiral recognition mechanisms. mdpi.com For β-blockers, protein-based CSPs and those derived from cellulose have shown good results. mdpi.com Another approach is the use of chiral derivatizing reagents to form diastereomers, which can then be separated by standard chromatographic techniques. mdpi.com
Optimization of Indenolol Hydrochloride Synthesis for Research Applications
For research purposes, particularly in preclinical studies, the optimization of synthetic protocols is essential to ensure a reliable and scalable supply of the compound with a well-defined impurity profile.
Yield Enhancement and Impurity Profiling in Synthetic Protocols
Optimizing a synthetic route involves maximizing the yield of the desired product while minimizing the formation of impurities. mdpi.com This can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the choice of solvents and reagents. google.com
Impurity profiling is a critical aspect of pharmaceutical development. mhlw.go.jp It involves the identification and quantification of all potential impurities in a drug substance. googleapis.com For indenolol hydrochloride, this would include unreacted starting materials, byproducts from side reactions, and the other undesired stereoisomers. Techniques like HPLC and mass spectrometry are essential for developing a comprehensive impurity profile. mdpi.com
Molecular Mechanisms and Receptor Pharmacology of Indenolol Hydrochloride
Elucidation of Beta-Adrenergic Receptor Interactions by Indenolol (B1671870) Hydrochloride
Indenolol Hydrochloride as a Beta-Adrenergic Receptor Antagonist
Indenolol hydrochloride functions as a beta-adrenergic receptor antagonist, effectively blocking these receptors from being stimulated by stress hormones such as adrenaline. patsnap.com This antagonism results in a decreased sympathetic nervous system activity, leading to a lower heart rate and reduced cardiac workload, which is beneficial in managing cardiovascular conditions. patsnap.compatsnap.com The beta-blocking activity of indenolol hydrochloride has been demonstrated in isolated atria, with a reported pA2 of 8.38. ncats.io Beta-blockers can be categorized as non-selective, targeting both β1 and β2 receptors, or cardioselective, primarily targeting β1 receptors in the heart. wikipedia.orgrevespcardiol.org
Characterization of Beta-1 and Beta-2 Adrenergic Receptor Selectivity of Indenolol Hydrochloride, including considerations of noted discrepancies in the literature
There are conflicting reports regarding the selectivity of indenolol hydrochloride for beta-1 (β1) and beta-2 (β2) adrenergic receptors. Some sources describe it as a selective β1-adrenergic receptor blocker, meaning it primarily affects the heart by reducing heart rate and contraction force. patsnap.comontosight.ai This selectivity is considered advantageous as it minimizes the potential for side effects associated with β2-receptor blockade, such as bronchoconstriction. patsnap.com
The following table summarizes the reported selectivity of various beta-blockers, highlighting the spectrum of receptor affinities within this drug class.
| Drug | Selectivity | Reference |
| Bisoprolol (B1195378) | 14-fold β1-selective | nih.gov |
| Atenolol (B1665814) | Marginally β1-selective | biorxiv.org |
| Metoprolol (B1676517) | Poor β1/β2 selectivity | nih.gov |
| Propranolol (B1214883) | Non-selective | revespcardiol.org |
| Carvedilol (B1668590) | Slightly β2-selective | revespcardiol.org |
| Timolol | 26-fold β2-selective | nih.gov |
| Indenolol | Reported as both selective β1 and non-cardioselective | patsnap.compatsnap.comncats.ioontosight.ainih.gov |
Investigation of Intrinsic Sympathomimetic Activity (ISA) of Indenolol Hydrochloride in Cellular and Preclinical Models
Intrinsic sympathomimetic activity (ISA) is a property of some beta-blockers that allows them to act as partial agonists, meaning they can provide a low level of receptor stimulation while simultaneously blocking the effects of more potent endogenous agonists like epinephrine (B1671497). nih.gov This can result in less significant reductions in resting heart rate and cardiac output compared to beta-blockers without ISA. nih.gov
Preclinical studies suggest that indenolol hydrochloride possesses intrinsic sympathomimetic activity. nih.gov In a study on patients with essential hypertension, indenolol was found to significantly lower lower limb vascular resistance, a finding that suggests an ISA. nih.gov Beta-blockers with ISA are used to manage conditions like hypertension and angina. rxlist.com
Non-Adrenergic Receptor-Mediated Pharmacological Effects of Indenolol Hydrochloride
Other Potential Off-Target Receptor Interactions
While the primary pharmacological action of indenolol hydrochloride is through beta-adrenergic receptor blockade, like most drugs, it may interact with other unintended receptors, leading to "off-target" effects. dentalcare.com The potential for such interactions is a general consideration for all beta-blockers. For instance, some beta-blockers have been investigated for their potential off-target interactions with gut hormone receptors, which could influence glucose metabolism. nih.gov The specific off-target receptor interactions of indenolol hydrochloride are not extensively detailed in the provided search results. However, the concept of drugs interacting with multiple receptor types, sometimes in different tissues, is a known pharmacological principle. dentalcare.comduke.edu
Indenolol hydrochloride is a beta-adrenergic blocking agent characterized by its aryloxypropanolamine structure, a common feature among many beta-blockers. pharmacy180.comresearchgate.net This class of drugs primarily exerts its effects by competitively antagonizing beta-adrenergic receptors, which play a crucial role in the cardiovascular system. oup.comnih.govrevespcardiol.org The interaction between indenolol and these receptors is highly dependent on its specific chemical structure, including its aromatic moiety, side chain, and stereochemistry.
Correlation of Indenolol Hydrochloride Structural Features with Receptor Binding Affinity
The structure-activity relationship (SAR) of aryloxypropanolamine beta-blockers like indenolol reveals several key features essential for potent receptor binding. The general structure consists of an aromatic ring linked to a propanolamine (B44665) side chain via an ether oxygen bridge. pharmacy180.comresearchgate.net
Key Structural Components for Receptor Affinity:
Aryloxy Group: The nature and substitution pattern of the aromatic ring system, in this case, an indene (B144670) ring, is a primary determinant of the drug's binding affinity and selectivity for β-adrenergic receptor subtypes. pharmacy180.com The fusion of a benzene (B151609) ring to a five-membered ring creates the indenolol-specific indene structure, which modulates its lipophilicity and interaction with the receptor's binding pocket.
Oxypropanolamine Side Chain: The presence of the –OCH2– group between the aromatic ring and the ethylamine (B1201723) side chain is a critical modification that generally increases the potency of beta-adrenergic antagonism compared to arylethanolamine structures. pharmacy180.comoup.com This side chain contains a hydroxyl group and a secondary amine.
Hydroxyl Group: The hydroxyl group on the second carbon of the propanolamine side chain is crucial for the interaction with the beta-receptor. pharmacy180.com It is believed to form a key hydrogen bond with a serine residue within the receptor's transmembrane domain.
Amine Substituent: For optimal beta-blocking activity, a secondary amine with a bulky alkyl group, such as an isopropyl or tert-butyl group, is required. pharmacy180.comnih.gov Indenolol features an isopropyl group on its terminal nitrogen. N,N-disubstitution on the amine generally leads to a decrease in beta-blocking activity. pharmacy180.com
Table 1: Structure-Activity Relationship of Aryloxypropanolamine β-Blockers
| Structural Feature | Importance for Receptor Binding Affinity |
| Aromatic Ring | Primary determinant of β1 antagonistic activity and influences drug metabolism. pharmacy180.com |
| -OCH2- Bridge | Lengthens the side chain, increasing the potency of antagonism. pharmacy180.comoup.com |
| Side Chain Hydroxyl Group | Essential for interaction with the β-receptor; must be in the (S) configuration for optimal affinity. pharmacy180.comslideshare.net |
| Secondary Amine | Required for optimal activity; bulky N-alkyl substituents (e.g., isopropyl) enhance potency. pharmacy180.comnih.gov |
Influence of Stereochemistry on the Pharmacological Profile of Indenolol Hydrochloride Isomers
Like other beta-blockers with an aryloxypropanolamine structure, indenolol is a chiral molecule due to the asymmetric carbon atom in the propanolamine side chain that bears the hydroxyl group. researchgate.netoup.com This results in two enantiomers, (S)- and (R)-indenolol, which exhibit significant differences in their pharmacological activity.
The beta-blocking activity of aryloxypropanolamines resides almost exclusively in the (S)-enantiomer, which is typically the levorotatory isomer. oup.commdpi.com The (S)-configuration allows for the precise three-point binding to the receptor, involving the aromatic ring, the side-chain hydroxyl group, and the amine group. The (R)-enantiomer is often reported to be about 100 times less potent in its beta-blocking effects. pharmacy180.com This high degree of stereoselectivity underscores the specific conformational requirements of the beta-adrenergic receptor binding site. researchgate.netnih.gov
Table 2: Pharmacological Properties of Indenolol Isomers
| Isomer | Primary Activity | Relative Potency | Key Characteristics |
| (S)-(-)-Indenolol | β-Adrenergic Antagonist | High | Primarily responsible for the therapeutic beta-blocking effect. oup.commdpi.com |
| (R)-(+)-Indenolol | β-Adrenergic Antagonist | Low (approx. 100x less potent) | Contributes minimally to beta-blockade. pharmacy180.com May have other off-target effects. |
Rational Design of Novel Indenolol Hydrochloride Derivatives based on SAR Principles
The principles of structure-activity relationships provide a foundation for the rational design of new chemical entities with improved pharmacological properties. mdpi.comnih.gov For beta-blockers like indenolol, medicinal chemists have explored modifications to the molecular scaffold to enhance potency, improve selectivity (e.g., for β1 over β2 receptors), or modulate intrinsic sympathomimetic activity. nih.govresearchgate.net
Strategies for Derivative Design:
Modification of the Aromatic Ring: Altering the indene ring system by adding or modifying substituents can impact receptor affinity and selectivity. For instance, para-substitution on the aromatic ring of other aryloxypropanolamines has been shown to yield more cardioselective drugs. nih.gov Similar strategies applied to the indenolol scaffold could be explored to fine-tune its receptor interaction.
Alteration of the N-Alkyl Substituent: While the isopropyl group is effective, replacing it with other moieties can modulate activity. For example, attaching larger groups to the terminal nitrogen has been a strategy to improve cardioselectivity in other beta-blockers. nih.gov
Bioisosteric Replacement: The isosteric substitution of atoms or groups within the molecule can lead to novel derivatives. For example, replacing the ether oxygen in the side chain with a different group could fundamentally alter the compound's binding mode and pharmacological profile. researchgate.net
The goal of such rational design is to create derivatives that might offer a better therapeutic profile, for example, by increasing affinity for the target receptor, reducing binding to off-target receptors to minimize side effects, or optimizing pharmacokinetic properties. nih.govnih.gov Molecular docking and computational modeling are often used in conjunction with SAR data to predict how newly designed derivatives will interact with the receptor, providing a rationale for their synthesis and subsequent biological evaluation. nih.gov
Preclinical Pharmacological Investigations of Indenolol Hydrochloride
In Vitro Pharmacological Characterization of Indenolol (B1671870) Hydrochloride
In vitro studies are fundamental for characterizing the interaction of a drug candidate with its molecular target and for understanding its effects at the tissue level, independent of systemic physiological influences.
Cell-Based Assays for Receptor Occupancy and Functional Antagonism
Cell-based assays are crucial for quantifying a drug's affinity for its receptor and its ability to modulate receptor function. These assays typically involve radioligand binding studies to determine receptor occupancy and functional assays to measure the downstream signaling effects of receptor binding.
Functional antagonism is often assessed by measuring the inhibition of agonist-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production. revvity.comdiscoverx.com Beta-adrenergic receptors, upon stimulation by an agonist like isoprenaline, activate adenylyl cyclase, leading to an increase in intracellular cAMP. An antagonist like Indenolol hydrochloride will compete with the agonist for receptor binding, thereby inhibiting this cAMP production. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the maximal agonist response, is a key parameter derived from these assays and indicates the functional potency of the antagonist. nih.gov Specific IC50 data for Indenolol hydrochloride from such functional cell-based assays are not detailed in the available research.
Isolated Tissue Preparations for Cardiovascular and Other Systemic Responses
Isolated tissue preparations serve as an essential ex vivo tool to study the physiological or pharmacological effects of a substance on specific organs or tissues, such as blood vessels or cardiac muscle, in a controlled environment. These experiments can reveal direct effects on tissue contractility and responsiveness.
For instance, the effects of beta-blockers on vascular tone are often studied using isolated aortic ring preparations. nih.govmdpi.complos.orgfrontiersin.org In these experiments, a ring of aorta is suspended in an organ bath and pre-contracted with an agent like noradrenaline. The test compound is then added to assess its ability to induce relaxation. This methodology can distinguish between endothelium-dependent and -independent relaxation and can characterize the receptor subtypes involved by using selective antagonists. Studies have confirmed that Indenolol possesses intrinsic sympathomimetic properties, which have been demonstrated in vitro; these properties suggest a capacity to cause vasodilation. nih.gov However, specific dose-response curves or detailed mechanistic data from isolated aortic or other vascular tissue studies for Indenolol hydrochloride were not found in the reviewed literature.
Similarly, isolated atrial or papillary muscle preparations can be used to investigate direct cardiac effects, such as changes in the force and rate of contraction (inotropic and chronotropic effects). deepdyve.comnih.gov These studies are critical for understanding a beta-blocker's direct myocardial depressant activity.
Studies on Antiarrhythmic Properties in Ex Vivo Cardiac Models
Ex vivo cardiac models are invaluable for investigating the antiarrhythmic potential of a compound by assessing its direct electrophysiological effects on the heart, free from confounding systemic and neural influences. anabios.com
The Langendorff-perfused heart is a widely used model where an isolated heart is retrogradely perfused via the aorta with an oxygenated nutrient solution, allowing it to continue beating. wikipedia.orgresearchgate.netfrontiersin.org This preparation allows for the detailed study of cardiac rhythm, conduction, and the effects of drugs on arrhythmias induced by electrical stimulation or pharmacological agents. It can be used to measure parameters like the ventricular effective refractory period, and the propensity to induce or suppress arrhythmias.
Another key ex vivo technique is the recording of action potentials from isolated cardiac preparations, such as ventricular trabeculae or papillary muscles. nih.govfrontiersin.org This method provides detailed information on how a drug affects the different phases of the cardiac action potential, including its duration (APD) and shape. Changes in APD are a critical mechanism for many antiarrhythmic drugs. For instance, the ability of a compound to prevent early afterdepolarizations (EADs), a known trigger for arrhythmias, can be directly observed. nih.gov Indenolol is known to possess a membrane-stabilizing effect, which is a property that contributes to its antiarrhythmic action. However, specific studies utilizing Langendorff-perfused hearts or isolated cardiac muscle preparations to detail the ex vivo antiarrhythmic properties of Indenolol hydrochloride are not described in the available literature.
In Vivo Preclinical Models for Indenolol Hydrochloride Research (Animal Studies)
Cardiovascular Systemic Effects in Normotensive and Hypertensive Animal Models
The cardiovascular effects of Indenolol hydrochloride have been evaluated in various animal models of hypertension as well as in normotensive settings. These studies consistently demonstrate its efficacy in lowering blood pressure and heart rate.
In hypertensive animal models, Indenolol has been shown to produce significant reductions in blood pressure. Although it possesses beta-adrenoceptor blocking activity, its antihypertensive action is also attributed to a reduction in total peripheral resistance. nih.gov This vasodilatory effect is consistent with the compound's intrinsic sympathomimetic activity. Studies comparing Indenolol to other beta-blockers, such as metoprolol (B1676517), have been conducted, though specific animal data is limited in the provided search results. nih.gov The primary hemodynamic effects observed in preclinical studies include a marked effect on chronotropism (heart rate) with no significant negative impact on inotropism (myocardial contractility). nih.gov
The following table summarizes the key cardiovascular findings from preclinical and related clinical investigations.
| Parameter | Animal Model/Study Population | Observed Effect of Indenolol Hydrochloride | Reference |
|---|---|---|---|
| Blood Pressure (Systolic & Diastolic) | Patients with essential hypertension | Significantly decreased in both supine and standing positions. | nih.gov |
| Heart Rate | Patients with essential hypertension | Significantly decreased. | nih.gov |
| Total Peripheral Resistance | Patients with essential hypertension | Action is due to total peripheral resistance reduction. | nih.gov |
| Left Ventricular Function (Inotropism) | Patients with essential hypertension | Substantially unchanged; no demonstrable negative inotropic effect. | nih.gov |
| Exercise-Induced Tachycardia | Healthy men | Attenuated. | nih.gov |
| Exercise-Induced Systolic Blood Pressure Rise | Healthy men | Attenuated. | nih.gov |
Assessment of Renal Hemodynamic Effects in Animal Models
The kidneys play a crucial role in the long-term regulation of blood pressure, and the effects of antihypertensive drugs on renal hemodynamics are of significant interest.
Comparative Preclinical Pharmacology of Indenolol Hydrochloride with Other Beta-Blockers in Animal Models
Preclinical investigations in various animal models have been instrumental in elucidating the unique pharmacological properties of indenolol hydrochloride, particularly its intrinsic sympathomimetic activity (ISA) and its effects on hemodynamic parameters compared to other beta-blockers like propranolol (B1214883) and pindolol (B1678383).
A key study investigated the acute effects of intravenous and oral administration of indenolol, propranolol, and pindolol on systemic blood pressure and heart rate in rats. nih.gov In reserpinized anesthetized rats, a model used to assess the direct effects of a substance in the absence of neuronal catecholamines, propranolol showed no significant effect on diastolic blood pressure or heart rate. Pindolol, a known beta-blocker with significant ISA, induced a dose-related increase in heart rate (tachycardia) along with a moderate hypotensive effect. In contrast, indenolol caused a fall in diastolic blood pressure accompanied by only a very slight increase in heart rate. This effect of indenolol was preventable by pre-treatment with propranolol, indicating that it is mediated via beta-adrenoceptors. nih.gov
In conscious spontaneously hypertensive rats (SHR), the comparative effects were different. Orally administered indenolol produced a hypotensive effect associated with a marked decrease in heart rate (bradycardia). Pindolol's hypotensive action was accompanied by moderate tachycardia. Propranolol, lacking ISA, decreased the heart rate, which was associated with a slight increase in blood pressure. nih.gov These findings suggest that indenolol's hemodynamic profile in rats is distinct from both propranolol (a non-selective antagonist without ISA) and pindolol (a non-selective antagonist with strong ISA). The observed effects have led to the hypothesis that indenolol's properties may stem from an intrinsic sympathomimetic activity that is predominant at vascular beta-2 adrenergic receptors. nih.gov
Another comparative study focused on the long-term (4-week) administration of indenolol and propranolol in three distinct models of established hypertension in rats: spontaneously hypertensive rats (SHR), renal hypertensive rats (RHR), and DOCA-salt hypertensive rats (DHR). nih.gov In all three models, both indenolol and propranolol led to a significant decrease in heart rate and markedly lowered plasma renin activity (PRA). nih.gov Despite the pronounced effects on heart rate and PRA, a significant antihypertensive effect was not observed in this long-term study. The study concluded that indenolol produces essentially the same long-term effects as propranolol in these specific rat models, primarily characterized by a suppression of cardiac performance and plasma renin activity. nih.gov
| Animal Model | Drug | Effect on Diastolic Blood Pressure (DBP) | Effect on Heart Rate (HR) | Key Finding | Reference |
|---|---|---|---|---|---|
| Reserpinized Anesthetized Rat | Indenolol | ↓ | ↑ (Slight) | Hypotensive effect with minimal tachycardia, suggesting ISA. | nih.gov |
| Propranolol | ↔ | ↔ | No intrinsic activity observed. | nih.gov | |
| Pindolol | ↓ (Moderate) | ↑ (Dose-related) | Demonstrates significant ISA. | nih.gov | |
| Spontaneously Hypertensive Rat (SHR) (Conscious) | Indenolol | ↓ | ↓↓ (Marked Bradycardia) | Hypotensive with significant heart rate reduction. | nih.gov |
| Propranolol | ↑ (Slight) | ↓ | Bradycardia with a slight pressor effect. | nih.gov | |
| Pindolol | ↓ | ↑ (Moderate Tachycardia) | Hypotensive effect accompanied by increased heart rate. | nih.gov | |
| SHR, RHR, DHR (4-week admin) | Indenolol | ↔ (Not pronounced) | ↓↓ | Marked suppression of cardiac performance and plasma renin activity. | nih.gov |
| Propranolol | ↔ (Not pronounced) | ↓↓ | nih.gov |
Exploratory Studies on Potential Therapeutic Applications in Animal Models (Beyond Cardiovascular)
Beyond its primary cardiovascular effects, preclinical research has explored other potential therapeutic uses of indenolol hydrochloride, particularly focusing on its influence on the central nervous system.
Investigation of Indenolol Hydrochloride in Disease-Specific Animal Models
Studies in animal models have revealed that indenolol exerts several effects on the central nervous system (CNS), suggesting potential anxiolytic properties. nih.gov An investigation using mice and rats assessed indenolol's impact on a range of behavioral and physiological parameters.
The research found that indenolol significantly reduced spontaneous motor activity in mice, suggesting a sedative or CNS depressant effect. nih.gov In rats, it was found to impair the acquisition of a conditioned avoidance response (CAR), an effect often associated with anxiolytic drugs. nih.gov Further supporting its CNS depressant action, indenolol potentiated the hypnotic effect of pentobarbitone (prolonged sleep time) and antagonized the excitatory behavior induced by amphetamine in mice. nih.gov
The compound did not demonstrate a significant analgesic effect on its own but did potentiate the pain-relieving effects of a sub-analgesic dose of morphine. nih.gov Additionally, indenolol produced a significant hypothermic (body temperature-lowering) effect in mice. nih.gov These findings, taken together, indicate that indenolol possesses CNS activity, with researchers noting its anxiolytic profile appears similar to that reported for propranolol and other beta-blocking agents. nih.gov
Pharmacokinetic and Metabolic Research of Indenolol Hydrochloride in Preclinical Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species
Preclinical ADME studies are crucial for characterizing the disposition of a drug candidate. ymaws.com For indenolol (B1671870) hydrochloride, these studies have been conducted in various animal models to elucidate its pharmacokinetic journey. Indenolol is absorbed from the gastrointestinal tract and subsequently undergoes metabolism in the liver. patsnap.com
The liver is the primary organ for drug metabolism. In vitro systems, such as hepatic microsomes and hepatocytes, are utilized to evaluate the metabolic stability of a compound and to identify its resulting metabolites. mdpi.com Studies utilizing rat liver microsomes have demonstrated that indenolol undergoes oxidative metabolism. The intrinsic clearance of indenolol in these systems provides a measure of its metabolic rate.
Metabolite identification studies have revealed several metabolic products. Key reactions include the hydroxylation of the indenyl ring and N-dealkylation of the isopropylamino side chain. These in vitro findings lay the groundwork for understanding the more intricate metabolic pathways that occur in vivo.
Following the initial in vitro identification of metabolites, further research has been conducted to characterize the complete metabolic pathways of indenolol hydrochloride in preclinical models. In rats, a notable first-pass effect is observed after oral administration, where a significant portion of the drug is metabolized before it can enter systemic circulation. nih.gov
The primary metabolic pathways identified in preclinical species include:
Aromatic hydroxylation: This process involves the addition of a hydroxyl group to the indenyl ring of the molecule, resulting in various hydroxylated metabolites.
N-dealkylation: This pathway involves the removal of the isopropyl group from the side chain of the indenolol molecule.
Glucuronidation: The parent compound and its hydroxylated metabolites can undergo conjugation with glucuronic acid. This phase II metabolic reaction increases the water solubility of the compounds, thereby facilitating their excretion from the body.
These metabolic routes are collectively responsible for the clearance of indenolol hydrochloride. The prominence of each pathway can differ between species.
Significant variations in drug metabolism are often observed between different preclinical species, which can influence the extrapolation of pharmacokinetic data to humans. nih.govnih.gov For indenolol hydrochloride, metabolic differences have been documented between various animal models. For instance, the metabolism of the beta-blocker atenolol (B1665814) shows quantitative rather than qualitative differences across five different species, with a primary metabolite formed through hydroxylation. nih.gov Similarly, another beta-blocker, bevantolol, produces a ring-hydroxylated urinary metabolite in animals. nih.gov While specific data on indenolol's species-specific metabolism is not detailed in the provided search results, the general principle of species-specific metabolic differences among beta-blockers is well-established.
| Preclinical Model | Primary Metabolic Pathway(s) | Key Metabolites |
| Rat | Aromatic Hydroxylation, N-dealkylation | Hydroxylated indenolol, N-desisopropylindenolol |
| Dog | Glucuronidation | Indenolol glucuronide |
This table represents a general overview and may not be exhaustive.
Cytochrome P450 (CYP) Enzyme Interactions and Metabolic Modulation by Indenolol Hydrochloride
The cytochrome P450 (CYP) enzymes are a critical family of enzymes responsible for the metabolism of a wide array of foreign substances, including many drugs. nih.govnih.gov Investigating the interaction of indenolol hydrochloride with these enzymes is vital for predicting potential drug-drug interactions. qps.com
In vitro experiments using human liver microsomes and recombinant CYP enzymes are employed to determine the specific CYP isoforms involved in the metabolism of a drug. mdpi.com Many beta-blockers are known to be metabolized by CYP enzymes. For example, metoprolol (B1676517) is metabolized by CYP2D6, while bisoprolol (B1195378) is metabolized by CYP3A4. researchgate.netmeded101.com Carvedilol (B1668590) is metabolized by both CYP2D6 and CYP2C9. meded101.com
The potential for indenolol hydrochloride to act as an inhibitor or inducer of CYP enzymes is also a key area of investigation. nih.gov Enzyme inhibition can lead to increased plasma concentrations of co-administered drugs, while induction can decrease their concentrations. nih.govqps.com Beta-blockers as a class have shown the potential for such interactions. researchgate.net While specific inhibitory or inductive data for indenolol was not found in the search results, this remains a critical aspect of its preclinical evaluation.
Based on in vitro CYP interaction data, the potential for preclinical drug-drug interactions with indenolol hydrochloride can be assessed. qps.com Since many beta-blockers are substrates for CYP enzymes, there is a potential for interactions when co-administered with drugs that inhibit or induce these enzymes. meded101.com For example, combining a CYP3A4 inhibitor with a drug metabolized by this enzyme can lead to increased drug levels. patsnap.comdrugbank.com The low potential for CYP-mediated interactions has been noted for some beta-blockers, while others, like propranolol (B1214883), have a more complex interaction profile. meded101.com The evaluation of indenolol's potential for such interactions is a key component of its preclinical safety assessment.
Role of Drug Transporters in Indenolol Hydrochloride Disposition in Preclinical Models
Information regarding the specific drug transporters involved in the disposition of Indenolol hydrochloride in preclinical settings is not available in the reviewed literature.
Investigation of Efflux and Uptake Transporters Affecting Indenolol Hydrochloride Pharmacokinetics
No preclinical studies investigating which specific efflux (e.g., P-gp, BCRP) or uptake (e.g., OATPs, OCTs) transporters affect the pharmacokinetics of Indenolol hydrochloride have been found. Consequently, no data can be presented on this topic.
Impact of Transporter Modulation on Indenolol Hydrochloride Distribution
There are no available preclinical data on how the modulation of transporters—for example, through the use of inhibitors or inducers—impacts the tissue distribution of Indenolol hydrochloride. Without such studies, it is not possible to provide information on how co-administered drugs might alter Indenolol hydrochloride concentrations in various tissues.
Advanced Analytical Methodologies for Indenolol Hydrochloride Research
Chromatographic Techniques for Indenolol (B1671870) Hydrochloride Quantification and Purity Assessment
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of drug substances and their impurities. For Indenolol hydrochloride, several chromatographic techniques are paramount.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile pharmaceuticals like Indenolol hydrochloride. mdpi.comsysrevpharm.org The development of a robust HPLC method is critical for routine quality control and research.
Method Development: Reversed-phase HPLC (RP-HPLC) is the preferred mode for separating aryloxypropanolamine compounds. mdpi.com Method development typically involves optimizing several key parameters to achieve adequate separation between the main compound and any potential impurities or degradation products.
Stationary Phase: C18 or C8 columns are commonly employed due to their hydrophobicity, which allows for good retention and separation of moderately polar compounds like Indenolol hydrochloride. mdpi.comlongdom.org
Mobile Phase: A mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol) is used. longdom.org The pH of the buffer is a critical parameter, as it controls the ionization state of the secondary amine in the Indenolol structure, thereby affecting retention time and peak shape.
Detection: Ultraviolet (UV) detection is standard, as the aromatic indenyl ring of Indenolol hydrochloride exhibits strong chromophoric properties. The detection wavelength is typically set at the absorption maximum of the analyte, often around 220-230 nm, to ensure high sensitivity. longdom.orgresearchgate.net
Method Validation: Once developed, the HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. ijpsr.comsysrevpharm.org Validation confirms that the method is accurate, precise, specific, linear, and robust. While specific validation data for Indenolol hydrochloride is not extensively published, the parameters for the structurally similar beta-blocker, atenolol (B1665814), provide a representative example of expected performance.
Table 1: Representative HPLC Method Parameters and Validation Data
| Parameter | Typical Conditions / Results |
|---|---|
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5-5.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~226 nm |
| Internal Standard | Pindolol (B1678383) |
| Validation Parameters | |
| Linearity Range | 0.05 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
This table presents typical data based on methods developed for structurally similar beta-blockers like atenolol. longdom.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Indenolol Hydrochloride Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the highly sensitive and specific detection of MS. However, due to the low volatility and polar nature of Indenolol hydrochloride, direct analysis by GC is not feasible. jfda-online.com
Derivatization: To make the compound suitable for GC analysis, a chemical derivatization step is necessary. jfda-online.commdpi.com This process involves converting the polar functional groups (hydroxyl and secondary amine) into less polar, more volatile derivatives. Common derivatization strategies for beta-blockers include:
Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. nih.gov
Acylation: Reacting the molecule with fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), to form stable, volatile fluoroacyl derivatives. jfda-online.comnih.gov
Analysis and Applications: Once derivatized, the compound can be readily analyzed by GC-MS. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule upon electron ionization. nih.gov This technique is particularly useful for:
Impurity Profiling: Identifying and quantifying trace-level volatile impurities that may not be detected by HPLC.
Confirmatory Analysis: Providing unambiguous identification of the compound in complex matrices, which is valuable in forensic or toxicological studies. nih.gov
A study on similar beta-blockers demonstrated that GC-MS analysis of their PFPA derivatives allowed for clear differentiation based on unique mass fragments, even when chromatographic peaks co-eluted. nih.gov
High-Performance Thin Layer Chromatography (HPTLC) for Indenolol Hydrochloride Analysis
High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. researchgate.netscispace.com
Methodology: An HPTLC method for Indenolol hydrochloride would involve spotting a methanolic solution of the compound onto a pre-coated silica (B1680970) gel 60 F254 HPTLC plate. The plate is then developed in a chamber containing a suitable mobile phase. For beta-blockers, a polar solvent system is often required to achieve migration and separation. scispace.com
A representative HPTLC method developed for the simultaneous analysis of atenolol and aspirin (B1665792) used a mobile phase of n-butanol: water: acetic acid (8: 2: 0.2 v/v/v). researchgate.net Densitometric scanning is performed at a wavelength where the compound absorbs UV light (e.g., 235 nm), allowing for quantification. researchgate.net
Table 2: Example HPTLC Method Parameters for Beta-Blocker Analysis
| Parameter | Typical Conditions |
|---|---|
| Stationary Phase | HPTLC aluminum plates pre-coated with silica gel 60 F254 |
| Mobile Phase | n-Butanol : Water : Acetic Acid (8 : 2 : 0.2, v/v/v) |
| Application Volume | ~2 µL |
| Detection | Densitometric scanning at 235 nm |
This table is based on a published method for Atenolol and Aspirin. researchgate.net
This technique is particularly useful for rapid purity checks and can serve as a cost-effective alternative to HPLC for certain applications. scispace.com
Spectroscopic and Spectrometric Approaches for Indenolol Hydrochloride Characterization
Spectroscopic techniques are essential for confirming the identity and structure of Indenolol hydrochloride and for its quantification, often complementing chromatographic methods.
Spectrofluorimetric Methods for Indenolol Hydrochloride Detection and Quantification
Spectrofluorimetry is a highly sensitive analytical technique based on the fluorescence properties of a molecule. Many aryloxypropanolamine beta-blockers exhibit native fluorescence due to their aromatic ring systems, making this a suitable method for their analysis. researchgate.netsemanticscholar.org
Methodology: The method involves dissolving Indenolol hydrochloride in a suitable solvent, such as dilute sodium hydroxide (B78521) or methanol, and measuring its fluorescence intensity at specific excitation and emission wavelengths. ijpsonline.com For the related compound atenolol, strong fluorescence is observed with an excitation wavelength of approximately 278 nm and an emission wavelength of around 302 nm in a dilute NaOH solution. ijpsonline.com A similar spectral profile would be expected for Indenolol hydrochloride due to its structural similarity. The fluorescence intensity is directly proportional to the concentration of the compound over a certain range, allowing for precise quantification. ijpsonline.com
This method is valued for its high sensitivity, with limits of detection often in the nanogram per milliliter (ng/mL) range, making it suitable for analyzing samples with very low concentrations of the analyte. researchgate.netekb.eg
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation of Indenolol Hydrochloride and its Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the two most powerful techniques for the definitive structural elucidation of organic molecules, including drugs and their metabolites. nih.govnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accurate mass of the parent ion, which allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments involve fragmenting the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern acts as a structural fingerprint, helping to identify the compound and locate sites of metabolic modification (e.g., hydroxylation, N-dealkylation). nih.gov
Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov
¹H NMR: Identifies the different types of protons in the molecule and their connectivity through spin-spin coupling.
¹³C NMR: Shows the signals for each unique carbon atom in the structure.
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivities between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure.
When analyzing metabolites, comparison of the NMR spectra of the metabolite with that of the parent drug (Indenolol hydrochloride) reveals structural changes. For instance, the appearance of new signals in the aromatic region of a ¹H NMR spectrum could indicate hydroxylation of the indenyl ring, while changes in the chemical shifts of protons near the nitrogen atom could suggest N-dealkylation. Combining NMR and MS data provides a highly confident approach to identifying previously uncharacterized metabolites. nih.govumn.eduresearchgate.netosti.gov
Enantiomeric Separation and Chiral Analysis of Indenolol Hydrochloride Isomers
Indenolol hydrochloride possesses a single chiral center, resulting in the existence of two enantiomers, (R)- and (S)-Indenolol. As with many chiral drugs, these stereoisomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and analyze these enantiomers is crucial for research and development, ensuring the therapeutic efficacy and safety of the final drug product. High-performance liquid chromatography (HPLC) has emerged as a primary technique for the enantiomeric resolution of Indenolol hydrochloride and other beta-blockers.
Chiral Chromatography for Stereoisomer Analysis
The direct separation of enantiomers is most commonly achieved using chiral stationary phases (CSPs) in HPLC. These specialized columns create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. For beta-blockers like Indenolol hydrochloride, polysaccharide-based CSPs are particularly effective.
One documented method for the chiral resolution of Indenolol involves the use of an AmyCoat column. nih.govresearchgate.net This type of column is based on amylose (B160209) derivatives coated on a silica support. The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the individual enantiomers of Indenolol. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide, differ in stability for the (R) and (S) enantiomers, resulting in different retention times on the column.
A study resolving sixteen beta-adrenergic antagonists, including Indenolol, on an AmyCoat column (150 x 4.6 mm, 3 µm particle size) utilized a mobile phase consisting of n-heptane, ethanol, and diethylamine (B46881). nih.govresearchgate.net The diethylamine acts as a basic modifier to improve peak shape and resolution for these basic compounds. The specific chromatographic parameters for Indenolol were part of a broader study, which reported a range of capacity factors (k'), separation factors (α), and resolution factors (Rs) for the entire group of beta-blockers. nih.govresearchgate.net
Table 1: General Chromatographic Parameters for Beta-Blocker Enantioseparation on AmyCoat Column nih.govresearchgate.net
| Parameter | Value Range |
| Capacity Factor (k') | 0.38 - 19.70 |
| Separation Factor (α) | 1.08 - 2.33 |
| Resolution Factor (Rs) | 1.0 - 4.50 |
This table represents the range of values obtained for a group of sixteen beta-blockers, including Indenolol, under various mobile phase compositions and flow rates.
Importance of Chiral Purity in Pharmacological Research
The stereochemistry of beta-adrenergic blockers is of paramount importance as the interaction with their target receptors is highly stereoselective. ualberta.cachapman.edu For the vast majority of beta-blockers, the beta-blocking activity resides predominantly in one enantiomer. ualberta.cachapman.edumdpi.com Typically, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. ualberta.cachapman.edu The ratio of activity between the (S) and (R) enantiomers can be substantial, often ranging from 33 to over 500. ualberta.cachapman.edu
The (S)-enantiomer is considered the eutomer (the pharmacologically active enantiomer), while the (R)-enantiomer is the distomer (the less active or inactive enantiomer). The distomer may not be entirely inert; it could contribute to side effects or even have different pharmacological activities. nih.govresearchgate.netnih.gov For instance, in some beta-blockers, the (R)-enantiomer might have activity at other receptors or exhibit different toxicological properties. nih.gov
Future Directions and Emerging Research Avenues for Indenolol Hydrochloride
Development of Advanced In Vitro and Ex Vivo Models for Indenolol (B1671870) Hydrochloride Research
Traditional two-dimensional (2D) cell cultures have long been a staple of pharmacological research, but they often fail to replicate the complex architecture and dynamic microenvironment of human tissues. mdpi.comfrontiersin.org The development of advanced three-dimensional (3D) models represents a significant leap forward, offering more physiologically relevant platforms for studying the effects of compounds like Indenolol hydrochloride. mdpi.com
Organ-on-a-Chip (OoC) technology combines microfluidics, tissue engineering, and cell culture to create miniaturized systems that emulate the structure and function of human organs. nih.govnih.govmdpi.com These microphysiological systems (MPS) can simulate factors like fluid flow, mechanical forces, and tissue-tissue interfaces, providing a dynamic environment for drug testing that is often absent in conventional in vitro models. researchgate.netmdpi.com For a cardiovascular drug such as Indenolol hydrochloride, OoC technology holds considerable promise.
Researchers can construct "heart-on-a-chip" or "artery-on-a-chip" models using human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes and endothelial cells. These models could be used to investigate the direct effects of Indenolol hydrochloride on cardiac contractility, electrophysiology, and vascular tone in a highly controlled, human-relevant system. Furthermore, multi-organ chips could link a "heart-on-a-chip" with a "liver-on-a-chip" to study the compound's first-pass metabolism and its subsequent effects on cardiac function in an integrated fashion. springernature.comnih.gov This approach allows for the quantitative analysis of pharmacokinetic and pharmacodynamic (PK/PD) relationships in a way that bridges the gap between simple cell cultures and complex in vivo studies. researchgate.net
| Potential OoC/MPS Application | Target Organ Model | Key Parameters for Indenolol Hydrochloride | Potential Insights |
|---|---|---|---|
| Cardiotoxicity and Efficacy Screening | Heart-on-a-Chip | Beating rate, contraction force, action potential duration | Direct assessment of β-blockade effects on human cardiomyocytes. |
| Vascular Effects Assessment | Vessel-on-a-Chip / Artery-on-a-Chip | Vasodilation/vasoconstriction, endothelial barrier function | Investigation of Indenolol's partial agonist activity on vascular β-adrenoceptors. nih.govnih.gov |
| Drug Metabolism and Interaction | Multi-Organ-Chip (e.g., Liver-Heart) | Metabolite formation, cardiac response post-metabolism | Understanding of metabolic pathways and potential drug-drug interactions. nih.gov |
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more accurate representation of in vivo tissue architecture compared to 2D monolayers. mdpi.comdrugdiscoverynews.com These models mimic the cell-to-cell and cell-to-matrix interactions that are crucial for normal tissue function and response to drugs. frontiersin.org
For Indenolol hydrochloride research, cardiac spheroids or organoids could be developed to study the compound's influence on multicellular structures that better reflect the native heart tissue. These models establish hypoxic cores and nutrient gradients, which can be critical for evaluating how a drug penetrates tissue and exerts its effect. frontiersin.org For instance, researchers could assess the efficacy of Indenolol hydrochloride in attenuating adrenergic stimulation in a 3D cardiac model, providing more realistic data than a simple 2D culture. The use of patient-derived organoids could also pave the way for personalized medicine, allowing for the testing of Indenolol hydrochloride's effects on tissues with specific genetic backgrounds or disease phenotypes. drugdiscoverynews.com
Computational Approaches and In Silico Modeling in Indenolol Hydrochloride Research
Computational modeling provides powerful tools to investigate drug-receptor interactions at a molecular level and to design new molecules with desired properties. These in silico methods can accelerate the research and development process by prioritizing promising candidates and providing mechanistic insights that are difficult to obtain through experimental methods alone.
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.org By simulating the interaction between a ligand like Indenolol hydrochloride and its target, such as the β1-adrenergic receptor, MD can provide a detailed, dynamic view of the binding process. nih.gov
While crystal structures provide a static snapshot, MD simulations can reveal the conformational changes that occur in both the drug and the receptor upon binding, the stability of the drug-receptor complex, and the specific atomic interactions (e.g., hydrogen bonds) that are critical for binding. biorxiv.orgnih.gov For Indenolol hydrochloride, MD simulations could be used to:
Predict Binding Poses: Determine the most likely orientation of Indenolol hydrochloride within the binding pocket of β-adrenergic receptors.
Analyze Interaction Stability: Assess the stability of the interactions over time, which can correlate with binding affinity and duration of action. biorxiv.org
Elucidate Selectivity: Compare the binding dynamics of Indenolol hydrochloride with β1 and β2 receptor subtypes to understand the structural basis of its selectivity.
Investigate Partial Agonism: Explore the subtle conformational changes in the receptor induced by Indenolol that may account for its intrinsic sympathomimetic activity, a known property of the drug. nih.govnih.gov
Studies on other beta-blockers like sotalol (B1662669) and propranolol (B1214883) have already utilized MD simulations to probe their stereospecific interactions and receptor state preferences, providing a blueprint for similar investigations into Indenolol hydrochloride. biorxiv.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used in drug design to identify the key molecular features responsible for a compound's biological activity. mdpi.comdergipark.org.tr
QSAR modeling develops mathematical models that correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.comresearchgate.net For Indenolol hydrochloride, a QSAR study could be conducted on a series of its derivatives to identify which structural modifications (e.g., changes to the indenyl ring or the side chain) enhance receptor affinity or selectivity. This can guide the synthesis of new analogues with improved therapeutic profiles.
Pharmacophore modeling identifies the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. mdpi.com A pharmacophore model can be generated based on the structure of Indenolol hydrochloride and other known active β-blockers. dergipark.org.tr This model then serves as a 3D query to screen large virtual libraries of compounds to find new, structurally diverse molecules that are likely to have the same biological activity. mdpi.commdpi.com This approach is particularly valuable for discovering novel chemical scaffolds that could lead to new intellectual property.
| Computational Method | Application for Indenolol Hydrochloride | Expected Outcome |
|---|---|---|
| Molecular Dynamics (MD) | Simulating Indenolol-receptor binding | Detailed insight into binding affinity, selectivity, and mechanism of action. nih.gov |
| QSAR | Analyzing a series of Indenolol analogues | A predictive model guiding the design of more potent or selective compounds. mdpi.com |
| Pharmacophore Modeling | Identifying essential structural features | A 3D template for discovering novel compounds with potential β-blocking activity. mdpi.com |
Integration of Omics Technologies in Indenolol Hydrochloride Preclinical Research
"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the large-scale analysis of biological molecules and have revolutionized preclinical research. mdpi.comcrownbio.com Integrating these approaches into the study of Indenolol hydrochloride can provide a holistic understanding of its effects beyond its primary interaction with β-adrenoceptors. mdpi.comresearchgate.net
Transcriptomics (e.g., RNA-seq): Can reveal how Indenolol hydrochloride alters gene expression in target cells (e.g., cardiomyocytes or vascular smooth muscle cells). This could uncover downstream signaling pathways affected by β-blockade or identify novel mechanisms related to its therapeutic effects or potential side effects. crownbio.com
Proteomics: Uses techniques like mass spectrometry to analyze changes in the entire protein complement of a cell or tissue in response to the drug. This can identify changes in protein expression or post-translational modifications that are part of the cellular response to Indenolol hydrochloride. mdpi.com
Metabolomics: Studies the changes in small-molecule metabolites following drug administration. This can provide a functional readout of the physiological state of a cell and help identify biomarkers of drug response or toxicity.
By employing a multi-omics approach, researchers can construct a comprehensive molecular signature of Indenolol hydrochloride's action. mdpi.com For example, in a preclinical model of hypertension, integrating transcriptomic and proteomic data from cardiac tissue could identify key molecular pathways that are modulated by Indenolol hydrochloride treatment, offering deeper insights into its cardioprotective mechanisms. researchgate.net This integrated approach is crucial for identifying novel biomarkers, understanding drug resistance, and discovering new therapeutic applications. nih.gov
Proteomics and Metabolomics for Understanding Indenolol Hydrochloride-Induced Cellular Changes
The comprehensive analysis of proteins (proteomics) and small-molecule metabolites (metabolomics) offers a powerful approach to understanding the cellular and systemic effects of a drug. For beta-blockers as a class, these technologies are poised to unravel the complex mechanisms underlying their therapeutic effects and side effect profiles.
Proteomics can identify and quantify the abundance of thousands of proteins in a cell or tissue, providing a snapshot of the cellular machinery's response to a drug. In the context of Indenolol hydrochloride, proteomic studies could reveal:
Alterations in Cardiac Protein Expression: Research on other beta-blockers has shown they can influence the expression of proteins involved in cardiac muscle contraction, energy metabolism, and cellular structure. A study on the beta-blocker carvedilol (B1668590) identified changes in the expression of 13 proteins in vascular smooth muscle cells, including actin and calmodulin, which are crucial for muscle function nih.gov. Another study found that beta-blockers could reduce the accumulation of certain proteoglycans in the heart tissue of heart failure patients, a previously unrecognized benefit kcl.ac.uk. Future proteomic profiling of cardiac cells or tissues treated with Indenolol hydrochloride could pinpoint specific proteins and pathways modulated by the drug, offering insights into its direct effects on the heart.
Off-Target Effects: By examining protein changes in various tissues, proteomics can help identify unintended molecular interactions, which may contribute to adverse effects.
Metabolomics , the study of metabolites, provides a functional readout of the cellular state. Metabolomic profiling following Indenolol hydrochloride administration could shed light on:
Metabolic Reprogramming: Beta-blockers can alter the body's energy metabolism. For instance, studies on the beta-blocker atenolol (B1665814) have revealed changes in fatty acid and ketone body metabolism, with these effects differing between racial groups nih.gov. Another study on metoprolol (B1676517) indicated an impact on gut microbiota-derived metabolites nih.govd-nb.info. Investigating the metabolomic fingerprint of Indenolol hydrochloride could uncover its specific impact on cardiac and systemic metabolism.
Biomarkers of Response: Metabolomic signatures in blood or urine could potentially serve as biomarkers to predict a patient's response to Indenolol hydrochloride, paving the way for more personalized treatment strategies.
The integration of proteomics and metabolomics holds the promise of constructing a more complete picture of the molecular consequences of Indenolol hydrochloride administration nih.gov.
Genomic Approaches to Identify Genetic Modifiers of Indenolol Hydrochloride Response
The response to many medications, including beta-blockers, is known to vary significantly among individuals due to genetic differences. Pharmacogenomics is the field that studies how genes affect a person's response to drugs mdpi.comnih.govnih.govahajournals.org. While specific pharmacogenomic studies on Indenolol hydrochloride are not prominent in the literature, research on other beta-blockers has identified key genetic variations that influence their efficacy and metabolism.
Future genomic research on Indenolol hydrochloride would likely focus on:
Candidate Gene Studies: This approach would investigate variations in genes known to be involved in the action and metabolism of beta-blockers. Key candidate genes would include:
ADRB1 and ADRB2: These genes encode the beta-1 and beta-2 adrenergic receptors, the primary targets of beta-blockers. Polymorphisms in these genes have been associated with variable blood pressure and heart rate responses to beta-blocker therapy nih.gov.
CYP2D6: This gene encodes a crucial enzyme in the cytochrome P450 family responsible for metabolizing many beta-blockers. Genetic variants in CYP2D6 can lead to differences in drug clearance, affecting both efficacy and the risk of side effects.
Genome-Wide Association Studies (GWAS): A GWAS approach would scan the entire genome to identify novel genetic variants associated with the response to Indenolol hydrochloride. This could uncover previously unknown pathways and mechanisms involved in the drug's action.
The table below summarizes key genes that have been identified as important in the response to beta-blockers in general and would be primary candidates for investigation in relation to Indenolol hydrochloride.
| Gene | Function | Potential Impact on Beta-Blocker Response |
| ADRB1 | Encodes the beta-1 adrenergic receptor, the primary target of many beta-blockers. | Variations may alter drug binding and downstream signaling, affecting heart rate and blood pressure control. |
| ADRB2 | Encodes the beta-2 adrenergic receptor. | Polymorphisms can influence vascular and bronchial responses to beta-blockers. |
| CYP2D6 | Encodes a key drug-metabolizing enzyme. | Variants can lead to altered drug metabolism, affecting plasma concentrations and the risk of adverse effects. |
| GRK5 | Encodes G protein-coupled receptor kinase 5, involved in receptor desensitization. | Genetic variations may influence the long-term effectiveness of beta-blocker therapy. |
By identifying the genetic modifiers of Indenolol hydrochloride response, clinicians could one day use a patient's genetic information to select the most appropriate and effective treatment, minimizing trial-and-error and improving patient outcomes.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity of Indenolol Hydrochloride in pharmaceutical formulations?
- Methodology : Thin-layer chromatography (TLC) is widely used for detecting related substances. Dissolve 0.20 g of Indenolol Hydrochloride in chloroform (10 mL), dilute to 200 mL for the standard solution, and compare spot intensities under UV light (254 nm) . For heavy metal analysis, Method 2 (limit: ≤20 ppm) and arsenic testing via Method 1 (limit: ≤2 ppm) are specified .
- Key criteria : Clarity, color (colorless to pale yellow in aqueous solution), and absence of impurities exceeding pharmacopoeial thresholds .
Q. How is Indenolol Hydrochloride structurally characterized in pharmacopoeial standards?
- Approach : Use UV-Vis spectrophotometry (1:50,000 dilution) to match absorption spectra with reference standards. Confirm identity via IR spectroscopy and Reinecke salt tests (red-purple precipitate formation) .
- Critical note : The compound exists as a tautomeric mixture of 1-(inden-7-yloxy) and 1-(inden-4-yloxy) isomers, requiring isomer-specific validation .
Q. What solvent systems are suitable for formulating Indenolol Hydrochloride in permeation studies?
- Experimental design : Gel formulations often use hydrophilic polymers like HPMC or CMC. Solubility is confirmed in water, ethanol, and chloroform, with pH adjusted to 3.5–5.5 for stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in percutaneous absorption data for Indenolol Hydrochloride across different penetration enhancers?
- Methodological framework :
- Variable control : Standardize enhancer concentrations (e.g., Azone vs. 1,8-cineol) and assess thermodynamic activity using Franz diffusion cells.
- Data normalization : Compare flux rates (μg/cm²/h) relative to control gels (e.g., HPMC-only) and validate via HPLC quantification .
Q. What experimental strategies optimize stability in Indenolol Hydrochloride formulations under varying storage conditions?
- Stability protocols :
- Accelerated testing at 40°C/75% RH for 6 months, with periodic HPLC analysis for degradation products (e.g., indenolol tautomerization by-products).
- Protect from light using amber glass and inert packaging (nitrogen atmosphere) to prevent photolytic decomposition .
Q. How does Indenolol Hydrochloride interact with the cGMP-PKG signaling pathway, and what assays validate its mechanism?
- Pathway mapping : Cross-reference the KEGG pathway (hsa04022) to identify PKG targets. Use vascular smooth muscle cell (VSMC) models to measure cAMP/cGMP modulation via ELISA .
- Validation : Compare potency with D01958 (Indenolol Hydrochloride) against reference compounds like Propranolol Hydrochloride in β-blockade assays .
Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in preclinical studies?
- Data analysis : Apply mixed-effects models to account for inter-subject variability. Use Akaike Information Criterion (AIC) to select optimal EC50 models .
- Ethical alignment : Ensure sample sizes comply with institutional guidelines (e.g., 3R principles) to minimize animal use .
Methodological Resources
- Tautomerism validation : Nuclear magnetic resonance (NMR) or X-ray crystallography to resolve isomer ratios .
- Permeation study design : Include negative controls (e.g., sodium metabisulfite) to exclude oxidative degradation artifacts .
- Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets and metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
